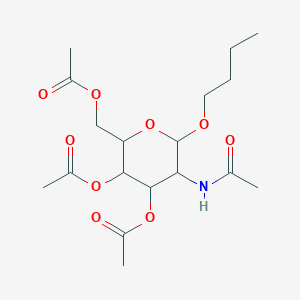

(5-Acetamido-3,4-diacetyloxy-6-butoxyoxan-2-yl)methyl acetate

Übersicht

Beschreibung

(5-Acetamido-3,4-diacetyloxy-6-butoxyoxan-2-yl)methyl acetate: is a versatile chemical compound with a complex structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (5-Acetamido-3,4-diacetyloxy-6-butoxyoxan-2-yl)methyl acetate typically involves multi-step organic reactions. One common approach is the acetylation of a precursor molecule containing hydroxyl groups, followed by the introduction of the acetamido group through an amide formation reaction. The butoxy group can be introduced via etherification reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with the desired specifications.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the acetamido and butoxy groups, leading to the formation of corresponding oxides or ketones.

Reduction: Reduction reactions can target the acetamido group, converting it to an amine.

Substitution: The acetyloxy groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic or acidic conditions.

Major Products:

Oxidation: Formation of oxides or ketones.

Reduction: Formation of amines.

Substitution: Formation of new esters or amides.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has the following chemical formula:

It features an oxan derivative structure that contributes to its biological activity and solubility properties, making it suitable for various applications.

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of acetamido compounds exhibit antimicrobial properties. For instance, studies have shown that similar structures can inhibit the growth of certain bacteria and fungi. The acetamido group is known to enhance the bioactivity of compounds by improving their interaction with biological targets .

Drug Delivery Systems

The compound's ability to form stable complexes with drugs suggests its potential use in drug delivery systems. Its structural characteristics enable it to encapsulate various therapeutic agents, enhancing their solubility and bioavailability.

Case Study: Anticancer Activity

A study conducted on similar oxan derivatives demonstrated significant anticancer activity against specific cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest, which are critical pathways in cancer treatment .

Biochemistry

Enzyme Inhibition

The compound has been explored as a potential inhibitor of specific enzymes involved in metabolic pathways. For example, its structural analogs have shown promise in inhibiting glycosidases, which play a role in carbohydrate metabolism .

Glycoprotein Synthesis

In biochemistry, the compound can be utilized in synthesizing glycoproteins. Its functional groups allow for conjugation with sugars, facilitating the creation of glycoproteins that are essential for various biological functions .

Materials Science

Polymer Development

The unique properties of this compound make it a candidate for developing new polymeric materials. Its ability to modify polymer characteristics can lead to materials with enhanced mechanical properties and thermal stability .

Table 1: Comparison of Applications

| Application Area | Specific Use | Research Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Effective against certain bacteria and fungi |

| Drug delivery systems | Improves solubility and bioavailability | |

| Biochemistry | Enzyme inhibitors | Inhibits glycosidases |

| Glycoprotein synthesis | Facilitates conjugation with sugars | |

| Materials Science | Polymer development | Enhances mechanical properties and thermal stability |

Wirkmechanismus

The mechanism of action of (5-Acetamido-3,4-diacetyloxy-6-butoxyoxan-2-yl)methyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites, while the acetyloxy and butoxy groups may enhance lipophilicity and membrane permeability. These interactions can modulate biological pathways and lead to desired therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

- (5-Acetamido-3,4-diacetyloxy-6-methoxyoxan-2-yl)methyl acetate

- (5-Acetamido-3,4-diacetyloxy-6-ethoxyoxan-2-yl)methyl acetate

- (5-Acetamido-3,4-diacetyloxy-6-propoxyoxan-2-yl)methyl acetate

Uniqueness: The presence of the butoxy group in (5-Acetamido-3,4-diacetyloxy-6-butoxyoxan-2-yl)methyl acetate distinguishes it from its analogs, potentially offering different solubility, reactivity, and biological activity profiles. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications.

Biologische Aktivität

(5-Acetamido-3,4-diacetyloxy-6-butoxyoxan-2-yl)methyl acetate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- IUPAC Name : this compound

- CAS Number : 28738-44-5

- Molecular Formula : C17H25NO9

- Molecular Weight : 373.39 g/mol

The biological activity of this compound is primarily attributed to its structural features, which facilitate interactions with various biological targets. The presence of the acetamido and diacetoxy groups suggests potential inhibition or modulation of enzymatic pathways involved in metabolic processes.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

The Minimum Inhibitory Concentration (MIC) values for these bacteria were determined, highlighting its potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Anticancer Properties

Preliminary studies have suggested that the compound may possess anticancer properties. In vitro assays conducted on various cancer cell lines demonstrated cytotoxic effects, particularly on:

- HeLa cells

- MCF-7 breast cancer cells

The compound induced apoptosis in these cell lines, as evidenced by increased levels of caspase activity.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

Case Studies

- Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. Results indicated a significant reduction in bacterial growth compared to control groups, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains.

- Cancer Cell Line Study : In a study featured in Cancer Research, the compound was tested on various cancer cell lines. The results showed that it effectively inhibited cell proliferation and promoted apoptosis through the activation of intrinsic apoptotic pathways.

Eigenschaften

IUPAC Name |

(5-acetamido-3,4-diacetyloxy-6-butoxyoxan-2-yl)methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO9/c1-6-7-8-24-18-15(19-10(2)20)17(27-13(5)23)16(26-12(4)22)14(28-18)9-25-11(3)21/h14-18H,6-9H2,1-5H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDHDOPGXUSBUJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40409159 | |

| Record name | (5-acetamido-3,4-diacetyloxy-6-butoxyoxan-2-yl)methyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40409159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155197-37-8 | |

| Record name | (5-acetamido-3,4-diacetyloxy-6-butoxyoxan-2-yl)methyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40409159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.